molecular formula C18H13N3O2S2 B2726104 5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2177365-69-2

5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2726104
CAS RN: 2177365-69-2
M. Wt: 367.44
InChI Key: FNDGQKSTAFIFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O2S2 and its molecular weight is 367.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of complex molecules involving thiophenyl groups, similar to 5-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, often focuses on exploring the reactivity of thiophene derivatives towards the creation of heterocyclic compounds. For instance, the reactivity of thiophenylhydrazonoacetates has been investigated for the synthesis of various nitrogen-containing heterocycles, such as pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the utility of thiophene derivatives in heterocyclic chemistry (Mohareb et al., 2004). These synthetic strategies are crucial for the development of compounds with potential applications in pharmaceuticals and materials science.

Corrosion Inhibition

Compounds structurally related to the molecule have been studied for their corrosion inhibition properties. For example, thiazole-based pyridine derivatives have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments (Chaitra et al., 2016). This highlights the potential of thiophene and pyridine containing compounds, like the one specified, in industrial applications where corrosion resistance is essential.

Antimicrobial and Anticancer Activities

A variety of thiophene derivatives have been synthesized and evaluated for their biological activities. These studies have revealed that thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and demonstrated good inhibitory activity against several cancer cell lines (Atta & Abdel‐Latif, 2021). Similarly, pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized and showed potent antineoplastic activity in vivo against leukemia models (Liu et al., 1996). These findings indicate the potential of compounds with thiophene and pyridine moieties in the development of new therapeutic agents.

Catalysis and Organic Transformations

Research into compounds like this compound also encompasses their roles in catalysis and organic transformations. For instance, formal [3 + 2] cycloadditions involving ynamides and isoxazol-5-amines catalyzed by AgNTf2 have been reported, enabling the synthesis of functionalized pyrrole derivatives with high efficiency (Cao et al., 2019). Such reactions are fundamental in organic synthesis, offering pathways to a wide array of heterocyclic compounds with potential pharmaceutical relevance.

properties

IUPAC Name

5-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-18(14-9-15(23-21-14)16-4-2-7-25-16)20-10-12-3-1-6-19-17(12)13-5-8-24-11-13/h1-9,11H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDGQKSTAFIFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.